N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide
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Overview
Description
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide is a synthetic organic compound characterized by the presence of an azepane ring, a sulfonyl group, and a bromopropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The azepane ring is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Attachment of the Phenyl Group: The sulfonylated azepane is coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Bromination: The phenyl derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation: Finally, the brominated compound is reacted with an appropriate amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The bromopropanamide moiety can also participate in covalent bonding with nucleophilic residues, further enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Piperidin-1-ylsulfonyl)phenyl)-2-bromopropanamide
- N-(4-(Morpholin-1-ylsulfonyl)phenyl)-2-bromopropanamide
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-2-bromopropanamide
Uniqueness
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-12(16)15(19)17-13-6-8-14(9-7-13)22(20,21)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSJGQNXOTMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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